8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine
Overview
Description
8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a naphthyridine core. Naphthyridines are known for their diverse biological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cross-coupling reactions: Using reagents like boronic acids in Suzuki-Miyaura coupling to form carbon-carbon bonds
Common reagents and conditions used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction .
Scientific Research Applications
8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine has several applications in scientific research:
Medicinal chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biological research: The compound is used to investigate the mechanisms of action of naphthyridine derivatives and their interactions with biological targets.
Industrial applications: It is used in the synthesis of advanced materials and as a building block for more complex chemical entities
Mechanism of Action
The mechanism of action of 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methoxy group can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 8-Chloro-7-fluoro-2-methoxy-1,5-naphthyridine include other naphthyridine derivatives such as:
- 7-Fluoro-2-methoxy-1,5-naphthyridine
- 8-Bromo-7-fluoro-2-methoxy-1,5-naphthyridine
- 1,6-Naphthyridine derivatives
These compounds share structural similarities but differ in the nature and position of substituents, which can significantly impact their chemical properties and biological activities.
Properties
IUPAC Name |
8-chloro-7-fluoro-2-methoxy-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c1-14-7-3-2-6-9(13-7)8(10)5(11)4-12-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWUWTFJSKUQHIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C(=CN=C2C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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